REACTION_CXSMILES
|
FC(F)(F)C(O)=O.[C:8]1([CH3:30])[CH:13]=[C:12]([CH3:14])[CH:11]=[C:10]([CH3:15])[C:9]=1[NH:16][CH:17]1[CH2:22][CH2:21][N:20](C(OC(C)(C)C)=O)[CH2:19][CH2:18]1>C(Cl)Cl>[C:10]1([CH3:15])[CH:11]=[C:12]([CH3:14])[CH:13]=[C:8]([CH3:30])[C:9]=1[NH:16][CH:17]1[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
tert-butyl 4-(mesitylamino)piperidine-1-carboxylate
|
Quantity
|
5.71 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C(=CC(=C1)C)C)NC1CCN(CC1)C(=O)OC(C)(C)C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 22 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methanol (10 mL)
|
Type
|
ADDITION
|
Details
|
toluene (20 mL) was added
|
Type
|
CONCENTRATION
|
Details
|
concentration under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (75 g NH silica Chromatorex DM2035, hexane:ethyl acetate=4:1-1:1-chloroform:methanol=10:1)
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C(=CC(=C1)C)C)NC1CCNCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.57 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 91.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |